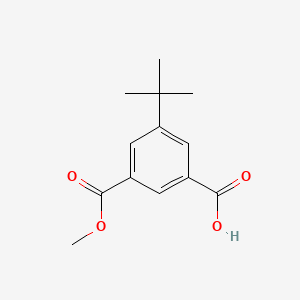

5-tert-Butyl-isophthalic acid monomethyl ester

描述

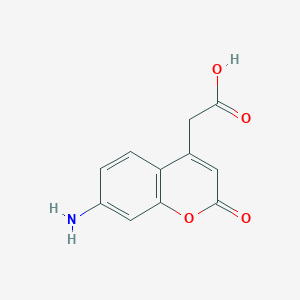

5-tert-Butyl-isophthalic acid monomethyl ester is a derivative of isophthalic acid, which is a type of benzenedicarboxylic acid. This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which can influence its physical and chemical properties. The tert-butyl group is known to be bulky, which can affect the compound's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of compounds related to 5-tert-Butyl-isophthalic acid monomethyl ester involves the use of 5-tert-butylisophthalic acid as a precursor. The synthesis process typically includes the reaction of 5-tert-butylisophthalic acid with other organic ligands and metal ions under controlled conditions. For instance, a mixture of 5-tert-butylisophthalic acid, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, and a metal salt such as Zn(OAc)2 or Cu(OAc)2 is heated in a Teflon-lined stainless steel vessel to form metal-organic frameworks .

Molecular Structure Analysis

The molecular structure of compounds containing 5-tert-butylisophthalic acid units has been determined using crystallography. These structures often exhibit coordination polymers or metal-organic frameworks with interesting geometries. For example, in one compound, the zinc ion is coordinated in a distorted tetrahedral environment by nitrogen atoms from ligands and oxygen atoms from 5-tert-butylisophthalic acid . In another case, the copper ion is coordinated in a distorted square-pyramidal environment with similar ligands . These coordination environments are crucial for the stability and properties of the resulting frameworks.

Chemical Reactions Analysis

The chemical reactivity of 5-tert-butylisophthalic acid derivatives is influenced by the presence of carboxyl groups and the tert-butyl group. The carboxyl groups can participate in various coordination modes with metal ions, which is essential for constructing metal-organic frameworks. The tert-butyl group, due to its steric bulk, can affect the overall reactivity and may prevent certain reactions from occurring or influence the directionality of the coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butylisophthalic acid derivatives are determined by their molecular and crystal structures. The presence of hydrogen bonding and other non-covalent interactions in the crystal lattice can affect the melting point, solubility, and stability of the compounds. The bulky tert-butyl group can also impact the compound's solubility and crystallinity. The coordination of metal ions and the formation of metal-organic frameworks can give rise to materials with potential applications in catalysis and material sciences due to their porosity and stability .

科学研究应用

1. Chemical Synthesis and Structural Characterization

5-tert-Butyl-isophthalic acid monomethyl ester has been utilized in the synthesis of novel chemical compounds. For instance, its derivative, dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate, was synthesized and later reduced to produce other compounds with potential applications in chemistry (Selvakumar, Singh, Goel, & Singh, 2011).

2. Impact on Testicular Function and Zinc Metabolism

A study exploring various isomers of monobutyl-o-phthalate revealed that the mono-tert-butyl ester of o-phthalic acid did not cause testicular atrophy in rats, unlike other isomers. This finding suggests its potential benign nature compared to other isomers, impacting testicular health and zinc metabolism (Foster, Lake, Thomas, Cook, & Gangolli, 1981).

3. Gas Permeation Properties in Polybenzimidazole

In a study focused on the structural variations of polybenzimidazole (PBI), 5-tert-butyl isophthalic acid showed potential for improving gas permeation properties. This includes enhanced oxygen/nitrogen selectivity, indicating its use in gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).

4. Degradation by Fungal Strains

Two fungal strains, Fusarium sp. and Trichosporon sp., have been found capable of transforming dimethyl terephthalate into monomethyl terephthalate and further into terephthalic acid. This indicates the potential role of 5-tert-butyl isophthalic acid monomethyl ester in biodegradation studies (Luo, Pang, Wu, Gu, Chow, & Vrijmoed, 2012).

5. Synthesis of Organic Hybrid Structures

5-tert-Butyl-isophthalic acid monomethyl ester has been used in the synthesis of dendron rodcoils, a novel type of organic hybrid structure, indicating its application in the creation of complex molecular architectures (Zubarev & Stupp, 2002).

属性

IUPAC Name |

3-tert-butyl-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPYAQNSGMRTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478519 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-isophthalic acid monomethyl ester | |

CAS RN |

377731-29-8 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)